molecular formula C5H12N2OS B2478945 1-(2-Methoxyethyl)-1-methylthiourea CAS No. 955399-56-1

1-(2-Methoxyethyl)-1-methylthiourea

Cat. No.: B2478945
CAS No.: 955399-56-1
M. Wt: 148.22
InChI Key: AVPXBBUQIYCTNF-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1-methylthiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur-containing analogs of ureas, where the oxygen atom is replaced by a sulfur atom This compound is characterized by the presence of a methoxyethyl group and a methyl group attached to the nitrogen atoms of the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxyethyl)-1-methylthiourea can be synthesized through several synthetic routes. One common method involves the reaction of 2-methoxyethylamine with methyl isothiocyanate. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction proceeds as follows:

CH3NCS+CH3OCH2CH2NH2CH3OCH2CH2NHCSNHCH3\text{CH}_3\text{NCS} + \text{CH}_3\text{OCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{NHCSNHCH}_3 CH3​NCS+CH3​OCH2​CH2​NH2​→CH3​OCH2​CH2​NHCSNHCH3​

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-1-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the reagents used.

Scientific Research Applications

1-(2-Methoxyethyl)-1-methylthiourea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in coordination chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1-methylthiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-3-phenylthiourea: Similar structure but with a phenyl group instead of a methyl group.

    1-(2-Methoxyethyl)-1-ethylthiourea: Similar structure but with an ethyl group instead of a methyl group.

    1-(2-Methoxyethyl)-1-propylthiourea: Similar structure but with a propyl group instead of a methyl group.

Uniqueness

1-(2-Methoxyethyl)-1-methylthiourea is unique due to the presence of both a methoxyethyl group and a methyl group, which may confer specific chemical and biological properties. The methoxyethyl group can enhance solubility and bioavailability, while the methyl group may influence the compound’s reactivity and interaction with molecular targets.

Properties

IUPAC Name

1-(2-methoxyethyl)-1-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2OS/c1-7(5(6)9)3-4-8-2/h3-4H2,1-2H3,(H2,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPXBBUQIYCTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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